N'-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide
Description
N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorophenoxy group, a pyridine ring, and a sulfonyl hydrazide moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.
Properties
IUPAC Name |
N'-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O4S/c1-16(2,3)15(21)19-20-25(22,23)13-5-4-10-18-14(13)24-12-8-6-11(17)7-9-12/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFATGZCKLUCGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide typically involves multiple steps, starting with the preparation of the fluorophenoxy and pyridine intermediates. One common method involves the reaction of 4-fluorophenol with 3-chloropyridine under basic conditions to form the 4-fluorophenoxy-pyridine intermediate . This intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine . The final step involves the reaction of the sulfonylated intermediate with 2,2-dimethylpropanehydrazide under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Bases for Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Amines
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl hydrazide moiety is known to form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . Additionally, the fluorophenoxy and pyridine rings contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2,6-difluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide
- N-[2-(4-chlorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide
- N-[2-(4-bromophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide
Uniqueness
N’-[2-(4-fluorophenoxy)pyridin-3-yl]sulfonyl-2,2-dimethylpropanehydrazide stands out due to the presence of the fluorine atom in the phenoxy group, which enhances its chemical stability and biological activity compared to its chlorinated or brominated analogs . The fluorine atom also imparts unique electronic properties, making the compound more effective in certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
